N-cyclopentyl-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide

Lipophilicity Drug-likeness Permeability

N-cyclopentyl-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide (CAS 1001519-78-3) is a synthetic small-molecule screening compound belonging to the hexahydroquinazolin-4-yl sulfanyl acetamide class, cataloged as ChemDiv G857-0027. It features a partially saturated bicyclic hexahydroquinazolinone core linked via a thioether bridge to an N-cyclopentyl acetamide side chain (molecular formula C15H21N3O2S, MW 307.41).

Molecular Formula C15H21N3O2S
Molecular Weight 307.41
CAS No. 1001519-78-3
Cat. No. B2573645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide
CAS1001519-78-3
Molecular FormulaC15H21N3O2S
Molecular Weight307.41
Structural Identifiers
SMILESC1CCC(C1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3
InChIInChI=1S/C15H21N3O2S/c19-13(16-10-5-1-2-6-10)9-21-14-11-7-3-4-8-12(11)17-15(20)18-14/h10H,1-9H2,(H,16,19)(H,17,18,20)
InChIKeyKBSDKLONZKSZBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopentyl-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide (CAS 1001519-78-3): Procurement-Grade Compound Overview


N-cyclopentyl-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide (CAS 1001519-78-3) is a synthetic small-molecule screening compound belonging to the hexahydroquinazolin-4-yl sulfanyl acetamide class, cataloged as ChemDiv G857-0027 . It features a partially saturated bicyclic hexahydroquinazolinone core linked via a thioether bridge to an N-cyclopentyl acetamide side chain (molecular formula C15H21N3O2S, MW 307.41) . The compound is achiral, possesses 2 hydrogen bond donors and 6 acceptors, and has a topological polar surface area of 56.95 Ų, placing it within lead-like chemical space . It is offered as a research-grade screening compound for target identification and hit-to-lead campaigns, with no currently published peer-reviewed biological activity data specific to this molecule .

Why N-Cyclopentyl-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide Cannot Be Simply Replaced by In-Class Analogs


Within the hexahydroquinazolin-4-yl sulfanyl acetamide series, even single-atom variations in the N-substituent produce measurable shifts in computed physicochemical properties that govern solubility, permeability, and protein binding potential . The cyclopentyl group confers a specific lipophilicity signature (logP 1.80, logD 1.77) that is distinctly lower than aromatic N-substituted analogs in the same ChemDiv G857 subseries (e.g., N-naphthalen-1-yl: logP 2.93, logD 2.90) . These differences directly affect compound behavior in aqueous assay buffers (logSw −2.42 vs. −3.36 for the naphthyl analog) and membrane permeation models, meaning that substituting one analog for another without re-optimizing assay conditions risks confounding solubility-limited readouts or generating false-negative screening results . Furthermore, the cyclopentyl ring's conformational constraints and steric profile differ from both cyclohexyl and aromatic analogs, potentially altering binding pocket complementarity in ways not captured by computed properties alone .

Quantitative Differentiation Evidence for N-Cyclopentyl-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide vs. Closest Analogs


Computed Lipophilicity (logP): Cyclopentyl vs. Naphthalen-1-yl Analogs — 1.13 Log Unit Difference

The N-cyclopentyl analog (G857-0027) exhibits a computed logP of 1.80, which is substantially lower than the N-naphthalen-1-yl analog (G857-0028) at logP 2.93, yielding a difference of −1.13 log units . This places the cyclopentyl compound closer to the optimal lipophilicity range (logP 1–3) for lead-like molecules, whereas the naphthyl analog approaches the upper boundary associated with increased promiscuity and poorer solubility .

Lipophilicity Drug-likeness Permeability

Computed Distribution Coefficient (logD): Cyclopentyl Analog Shows pH 7.4 Preference for Neutral Species

At physiologically relevant pH, the N-cyclopentyl analog (G857-0027) has a computed logD of 1.77, compared to 2.90 for the N-naphthalen-1-yl analog (G857-0028) — a difference of −1.13 logD units . The near-identity of ΔlogP and ΔlogD indicates that neither compound is substantially ionized at physiological pH, and the difference arises purely from the substituent's intrinsic hydrophobicity .

Distribution coefficient Ionization state Bioavailability prediction

Computed Aqueous Solubility (logSw): Cyclopentyl Analog Shows ~8.6-Fold Higher Predicted Solubility Than Naphthyl Analog

The N-cyclopentyl analog (G857-0027) has a computed logSw of −2.42, corresponding to an estimated aqueous solubility of ~1.16 mg/mL (3.8 mM), compared to logSw −3.36 (~0.13 mg/mL, 0.36 mM) for the N-naphthalen-1-yl analog (G857-0028) . This represents an approximately 8.6-fold solubility advantage for the cyclopentyl derivative .

Aqueous solubility Assay compatibility Formulation

Topological Polar Surface Area (tPSA): Cyclopentyl vs. Naphthyl — Modest Increase in Predicted Hydrogen Bonding Capacity

The N-cyclopentyl analog (G857-0027) has a computed tPSA of 56.95 Ų, which is 2.38 Ų higher than the N-naphthalen-1-yl analog (G857-0028) at 54.57 Ų . Both values fall well below the 140 Ų threshold associated with poor oral absorption, but the cyclopentyl analog's slightly higher tPSA reflects the absence of the hydrophobic naphthalene ring system .

Polar surface area Membrane permeability Oral bioavailability

Cycloalkyl Ring Size Differentiation: Cyclopentyl vs. Cyclohexyl N-Substituent — Structural and Conformational Considerations

The closest cycloalkyl analog, N-cyclohexyl-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide (CAS 946217-94-3), differs only by one methylene unit in the N-substituent ring (C5 vs. C6) . The cyclopentyl ring adopts a lower-energy envelope conformation with reduced torsional freedom compared to cyclohexyl, which interconverts between chair conformations . This single-atom ring contraction alters the spatial presentation of the amide NH and the steric footprint at the binding interface — a differentiation reported to affect target selectivity in related quinazolinone-derived chemokine receptor antagonists [1].

Ring size effects Conformational analysis Binding pocket fit

Hexahydroquinazolinone Scaffold Class-Level Activity: MMP-9 Hemopexin Domain and Thymidylate Synthase Inhibition Potential

The hexahydroquinazolin-4-yl sulfanyl acetamide scaffold is structurally related to compounds reported as selective MMP-9 hemopexin domain binders (e.g., lead compound 3c: Kd = 320 nM for proMMP-9) [1] and to quinazolinone derivatives with thymidylate synthase inhibitory activity in the IC50 range of 0.47–1.4 µM . While no direct activity data exist for the N-cyclopentyl analog itself, the scaffold's established engagement with these cancer-relevant targets provides a rational basis for prioritizing this compound over structurally unrelated screening hits when evaluating the hexahydroquinazoline chemotype [1]. The N-cyclopentyl substitution is notable because related N-cycloalkyl quinazolinone derivatives have been disclosed in patents claiming glucokinase activation (WO2002101007) [2], suggesting the cyclopentyl group may be compatible with target engagement in this chemical series.

MMP-9 Thymidylate synthase Scaffold pharmacology

Procurement-Relevant Application Scenarios for N-Cyclopentyl-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide


Aqueous-Compatible Biochemical Screening for MMP-9 Hemopexin Domain Binders

The target compound's predicted aqueous solubility of ~3.8 mM (logSw −2.42) makes it suitable for biochemical screening campaigns targeting the MMP-9 hemopexin-like domain, a validated cancer metastasis target for which structurally related hexahydroquinazoline compounds have demonstrated Kd = 320 nM binding affinity [2]. Unlike more lipophilic analogs such as the N-naphthalen-1-yl derivative (logSw −3.36, ~0.36 mM) , the cyclopentyl analog can be tested at concentrations up to 30 µM in aqueous buffer without exceeding 1% DMSO, minimizing solvent-induced assay artifacts common in fluorescence polarization or SPR-based screening formats.

Hit-to-Lead Optimization Starting Point Requiring Balanced logP/logD Profile

With a logP of 1.80 and logD of 1.77 , this compound occupies a favorable lipophilicity range for lead optimization — low enough to avoid CYP450 promiscuity and hERG liability risks associated with logP > 3, yet sufficiently lipophilic to maintain passive membrane permeability. This balanced profile, combined with the scaffold's activity against thymidylate synthase (class-level IC50 0.47–1.4 µM for related analogs) , positions the compound as a superior starting point for fragment growth or analog synthesis compared to the more lipophilic N-naphthalen-1-yl analog (logP 2.93) .

Conformational Restriction Studies Comparing Cyclopentyl vs. Cyclohexyl N-Substituents

Researchers investigating the effect of cycloalkyl ring size on target binding may procure both the N-cyclopentyl analog (G857-0027) and the N-cyclohexyl analog (CAS 946217-94-3) as a matched pair for SAR studies. The cyclopentyl ring's reduced conformational freedom (fewer accessible conformers vs. cyclohexyl chair-chair interconversion) can be exploited to probe entropic contributions to binding free energy — a strategy validated in quinazolinone-derived CXCR3 antagonist programs where N-substituent conformational effects altered receptor selectivity [1].

ChemDiv Library Subset Selection for Phenotypic Screening in Oncology

Procurement teams assembling focused screening libraries for oncology phenotypic assays should include this compound based on its hexahydroquinazoline scaffold's demonstrated engagement with cancer-relevant targets (MMP-9 [2], thymidylate synthase ) and the cyclopentyl substituent's favorable physicochemical profile . Its MW (307.41), tPSA (56.95 Ų), and HBD/HBA count (2/6) satisfy lead-like criteria, making it appropriate for both target-based and phenotypic screening cascades where downstream tractability is a selection criterion.

Quote Request

Request a Quote for N-cyclopentyl-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.